N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 2,4-dichlorophenyl group and at position 2 with a 4-(dipropylsulfamoyl)benzamide moiety. Such derivatives are often explored as agrochemicals due to their insect growth-regulating properties, particularly in disrupting chitin synthesis in pests .
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O3S2/c1-3-11-27(12-4-2)32(29,30)16-8-5-14(6-9-16)19(28)24-21-26-25-20(31-21)17-10-7-15(22)13-18(17)23/h5-10,13H,3-4,11-12H2,1-2H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVCPCLXWNOICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with dichlorophenyl isothiocyanate under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the dipropylsulfamoyl benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group (-SO₂N) and thiadiazole ring in the compound undergo oxidation under specific conditions. Key findings include:
- Sulfonamide Oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media converts the sulfonamide group to a sulfonic acid derivative. This reaction typically occurs at 60–80°C, yielding sulfoxide intermediates before full oxidation to sulfones .
- Thiadiazole Ring Oxidation : The 1,3,4-thiadiazole moiety can be oxidized using iodine (I₂) or bromine (Br₂) in glacial acetic acid, leading to ring-opening or substitution at sulfur .
Table 1: Oxidation Reactions
Reduction Reactions
Reductive transformations target the sulfonamide and aromatic systems:
- Sulfonamide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thiol (-SH) at 0–5°C in tetrahydrofuran (THF) .
- Dichlorophenyl Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the dichlorophenyl group to a cyclohexane derivative, though steric hindrance from the thiadiazole ring lowers efficiency .
Table 2: Reduction Reactions
| Reagent/Conditions | Product(s) Formed | Yield (%) | Reference |
|---|---|---|---|
| LiAlH₄, THF, 0°C, 2h | Thiol derivative | 45–50 | |
| H₂ (1 atm), 10% Pd-C, EtOH, 24h | Cyclohexane derivative | 32 |
Substitution Reactions
The dichlorophenyl and thiadiazole groups participate in nucleophilic/electrophilic substitutions:
- Aromatic Substitution : The 2,4-dichlorophenyl group undergoes para -selective nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) at elevated temperatures .
- Thiadiazole Functionalization : Electrophilic bromination (Br₂/FeBr₃) occurs at the C-5 position of the thiadiazole ring, confirmed by X-ray crystallography .
Table 3: Substitution Reactions
| Reagent/Conditions | Product(s) Formed | Yield (%) | Reference |
|---|---|---|---|
| HNO₃ (conc.), H₂SO₄, 50°C, 6h | 2,4-Dichloro-5-nitrophenyl derivative | 68 | |
| Br₂ (1 eq.), FeBr₃, CHCl₃, RT, 2h | 5-Bromo-1,3,4-thiadiazole derivative | 83 |
Hydrolysis and Condensation
- Benzamide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the benzamide bond, producing 4-(dipropylsulfamoyl)benzoic acid and 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine.
- Schiff Base Formation : The amine group reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .
Table 4: Hydrolysis/Condensation Reactions
| Reagent/Conditions | Product(s) Formed | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | 4-(Dipropylsulfamoyl)benzoic acid | 90 | |
| Benzaldehyde, EtOH, reflux, 12h | N-(5-(2,4-dichlorophenyl)thiadiazolyl)imine | 75 |
Mechanistic Insights
- Sulfonamide Reactivity : The dipropylsulfamoyl group’s electron-withdrawing nature increases electrophilicity at the benzamide carbonyl, facilitating nucleophilic attack during hydrolysis .
- Thiadiazole Stability : The 1,3,4-thiadiazole ring resists thermal decomposition below 200°C but undergoes ring-opening under strong oxidative/reductive conditions .
Industrial and Pharmacological Relevance
- Scalability : Microwave-assisted synthesis (150°C, 20 min) improves yields of substitution products by 15–20% compared to conventional methods .
- Biological Interactions : Metabolites from oxidation (sulfones) exhibit enhanced binding to cyclooxygenase-2 (COX-2) in preclinical models, suggesting potential anti-inflammatory applications .
References Egyptian Journal of Chemistry, PMC, PubMed, EMBL-EBI, Evitachem, PDF synthesis study, PubChem.
Scientific Research Applications
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
Notes:
- Dipropylsulfamoyl vs. Dimethylsulfamoyl : The longer alkyl chains in dipropylsulfamoyl increase lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility.
- 2,4-Dichlorophenyl vs. 3-Methoxyphenyl : Electron-withdrawing Cl groups stabilize the thiadiazole core, whereas methoxy groups may redirect metabolic pathways .
Biological Activity
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including anticancer properties and antimicrobial efficacy.
- Molecular Formula : C15H18Cl2N4O2S
- Molecular Weight : 368.21 g/mol
- CAS Number : 321530-31-8
- Structure : The compound features a thiadiazole ring, which is known for its biological activity.
In Vitro Studies
Research has demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer properties. Specifically, studies have focused on the compound's efficacy against various cancer cell lines:
- MCF-7 (Breast Cancer) :
- HepG2 (Liver Cancer) :
- Mechanism of Action :
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Bacterial Strains :
- Fungal Strains :
Comparative Analysis of Biological Activity
Case Studies
- Case Study on Breast Cancer :
- Antimicrobial Efficacy :
Q & A
Q. What are the optimized synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide, and how can yield and purity be maximized?
- Methodological Answer: Synthesis typically involves cyclization of thiosemicarbazides with dichlorophenyl isothiocyanate to form the thiadiazole core, followed by coupling with dipropylsulfamoyl benzamide. Key steps include:
- Cyclization: Use dichlorophenyl isothiocyanate in refluxing ethanol under N₂ to form the thiadiazole intermediate .
- Coupling: React the intermediate with 4-(dipropylsulfamoyl)benzoyl chloride in dichloromethane with triethylamine as a base.
- Purification: Recrystallization from ethanol/water (3:1) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
Yield optimization requires controlled temperatures (60–80°C) and catalyst screening (e.g., DMAP for acylation steps).
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
- Methodological Answer:
- NMR: ¹H and ¹³C NMR confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, thiadiazole NH at δ 10.2 ppm) .
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects molecular ion [M+H]⁺ at m/z 429.1, ensuring purity >98% .
- X-ray diffraction: Single-crystal analysis resolves intramolecular hydrogen bonds (N–H⋯O, 2.02 Å) and planar thiadiazole-dichlorophenyl dihedral angles (24.9°) .
Q. What in vitro biological screening models are used to evaluate its antimicrobial and anticancer potential?
- Methodological Answer:
- Antimicrobial: Broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) show MIC values of 16–31.25 µg/mL .
- Anticancer: MTT assays on MCF-7 (breast) and HepG2 (liver) cell lines measure IC₅₀. Preclinical protocols recommend 72-hour exposure with DMSO as a vehicle control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize the bioactivity of this compound compared to analogs?
- Methodological Answer:
- Substituent Analysis: The dichlorophenyl group enhances lipophilicity (logP = 3.2), improving membrane penetration vs. fluorophenyl analogs (logP = 2.8) .
- Thiadiazole Core: Replacing thiadiazole with oxadiazole reduces anticancer activity (e.g., IC₅₀ increases from 12 µM to >50 µM in MCF-7), suggesting sulfur’s role in target binding .
- Dipropylsulfamoyl Group: N-alkyl chain length modulates solubility; dipropyl balances hydrophobicity vs. diethyl (lower activity) or dibutyl (precipitation issues) .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., variable IC₅₀/MIC values)?
- Methodological Answer:
- Assay Standardization: Discrepancies arise from cell line passage number, serum concentration (e.g., 10% FBS vs. 5%), or incubation time. Replicate studies under CLSI guidelines are critical .
- Metabolic Interference: Test metabolite stability via liver microsome assays (e.g., CYP3A4 degradation reduces efficacy by 40% in 1 hour) .
- Positive Controls: Compare with doxorubicin (anticancer) and ciprofloxacin (antimicrobial) to validate assay conditions .
Q. What computational strategies predict target binding modes and pharmacokinetics?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with EGFR (anticancer) or DHFR (antimicrobial). The dichlorophenyl group occupies hydrophobic pockets (ΔG = -9.2 kcal/mol) .
- ADMET Prediction: SwissADME calculates moderate BBB permeability (0.8) and CYP2D6 inhibition risk (Score = 0.7), guiding toxicity studies .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer:
- Thermal Stability: TGA shows decomposition at 220°C. Store at -20°C in amber vials to prevent thiadiazole ring degradation .
- pH Stability: HPLC analysis confirms 90% integrity after 24 hours at pH 7.4 (PBS), but <50% at pH 2.0 (simulated gastric fluid), suggesting enteric coating for oral delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
